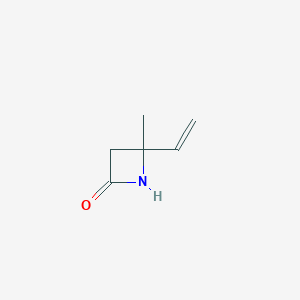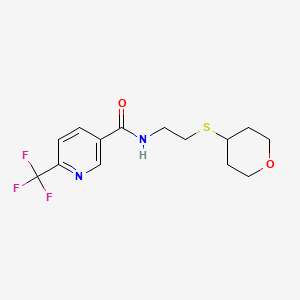
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor in many cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT leads to depletion of cellular NAD+ levels, which can induce cell death in cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide is involved in the synthesis of complex organic compounds, serving as an intermediate for further chemical modifications. Research has explored its use in creating derivatives with potential applications in various fields, including pharmaceuticals and materials science. The structural analysis of such compounds aids in understanding their interaction mechanisms, stability under different conditions, and potential reactivity pathways, which is crucial for their application in drug design and development of new materials (E. Eichler, C. Rooney, & H. W. Williams, 1976).
Biochemical and Pharmacological Studies
Further research into nicotinamide derivatives, including this compound, has indicated their significance in biochemical pathways and potential pharmacological applications. Studies on enzymes such as nicotinamidase from Mycobacterium tuberculosis, which are involved in the NAD+ salvage pathway, highlight the importance of understanding these compounds' biochemical roles. Such studies are essential for developing new therapeutic strategies against diseases like tuberculosis, showcasing the potential of nicotinamide derivatives in medicinal chemistry (Derrick R. Seiner, S. Hegde, & J. Blanchard, 2010).
Molecular and Material Engineering
Research on the structural and energetic analysis of molecular assemblies involving nicotinamide and related compounds contributes significantly to material science. Understanding the interaction networks and crystal lattice energetic features of these compounds allows for the design and synthesis of new materials with desired properties. This knowledge is crucial for developing advanced materials for electronics, photonics, and nanotechnology applications (K. Jarzembska et al., 2017).
Propiedades
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c15-14(16,17)12-2-1-10(9-19-12)13(20)18-5-8-22-11-3-6-21-7-4-11/h1-2,9,11H,3-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOVRDMYAXRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)
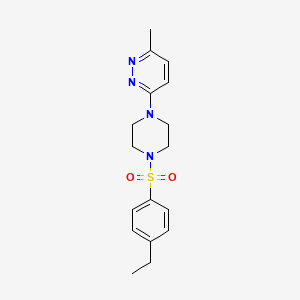
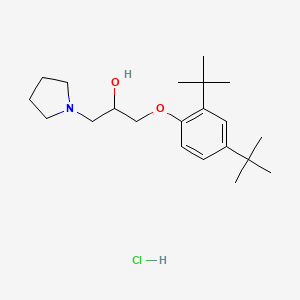
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)
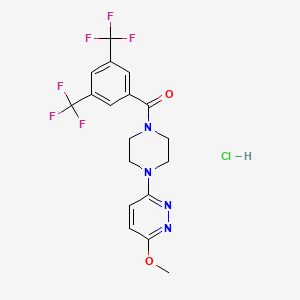
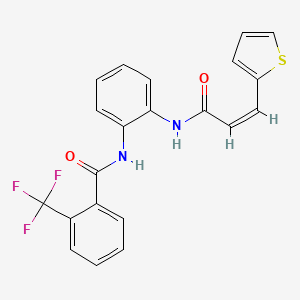
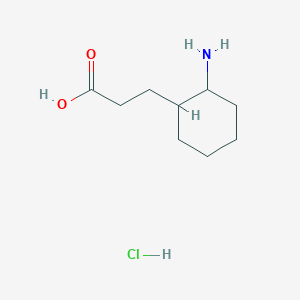

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)

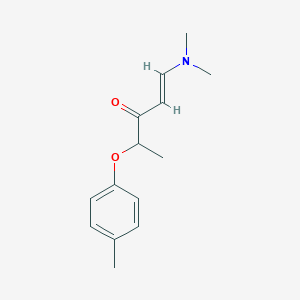
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)
